3,3'-[(1-Phenyl-1H-pyrazole-3,5-diyl)di(ethene-2,1-diyl)]diphenol
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Overview
Description
3,3’-[(1-Phenyl-1H-pyrazole-3,5-diyl)di(ethene-2,1-diyl)]diphenol is a complex organic compound featuring a pyrazole ring substituted with phenyl groups and connected via ethene linkages to diphenol units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(1-Phenyl-1H-pyrazole-3,5-diyl)di(ethene-2,1-diyl)]diphenol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Substitution with Phenyl Groups: The phenyl groups are introduced via electrophilic aromatic substitution reactions, often using phenyl halides and a suitable catalyst.
Formation of Ethene Linkages: The ethene linkages are formed through Wittig or Horner-Wadsworth-Emmons reactions, which involve the reaction of aldehydes or ketones with phosphonium ylides or phosphonate esters.
Attachment of Diphenol Units: The final step involves the coupling of the ethene-linked pyrazole with diphenol units, typically through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3,3’-[(1-Phenyl-1H-pyrazole-3,5-diyl)di(ethene-2,1-diyl)]diphenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Phenyl halides, alkyl halides, and various catalysts such as palladium or copper.
Major Products Formed
Oxidation: Quinones, hydroxylated derivatives, and other oxidized products.
Reduction: Reduced pyrazole derivatives and hydrogenated products.
Substitution: Substituted pyrazoles and phenol derivatives.
Scientific Research Applications
3,3’-[(1-Phenyl-1H-pyrazole-3,5-diyl)di(ethene-2,1-diyl)]diphenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3’-[(1-Phenyl-1H-pyrazole-3,5-diyl)di(ethene-2,1-diyl)]diphenol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1-phenylpyrazole: A structurally similar compound with methyl groups instead of ethene linkages.
3-Phenyl-1H-pyrazole: Lacks the ethene linkages and diphenol units, making it less complex.
1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one: A more complex derivative with additional functional groups.
Uniqueness
3,3’-[(1-Phenyl-1H-pyrazole-3,5-diyl)di(ethene-2,1-diyl)]diphenol is unique due to its combination of a pyrazole ring, ethene linkages, and diphenol units, which confer distinct chemical and biological properties .
Properties
CAS No. |
828911-81-5 |
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Molecular Formula |
C25H20N2O2 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
3-[2-[5-[2-(3-hydroxyphenyl)ethenyl]-2-phenylpyrazol-3-yl]ethenyl]phenol |
InChI |
InChI=1S/C25H20N2O2/c28-24-10-4-6-19(16-24)12-14-21-18-23(15-13-20-7-5-11-25(29)17-20)27(26-21)22-8-2-1-3-9-22/h1-18,28-29H |
InChI Key |
JPURBBPBKKKGCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C=CC3=CC(=CC=C3)O)C=CC4=CC(=CC=C4)O |
Origin of Product |
United States |
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